molecular formula C21H15N3O3S B11209573 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(benzo[d]thiazol-2-yl)phenyl)urea

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(benzo[d]thiazol-2-yl)phenyl)urea

Cat. No.: B11209573
M. Wt: 389.4 g/mol
InChI Key: OQQIFSKQSPJSTF-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(benzo[d]thiazol-2-yl)phenyl)urea is a complex organic compound that features a unique combination of benzo[d][1,3]dioxole and benzo[d]thiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(benzo[d]thiazol-2-yl)phenyl)urea typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Benzo[d]thiazole Moiety: This involves the condensation of 2-aminothiophenol with aromatic aldehydes in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and benzo[d]thiazole moieties through a urea linkage. This can be achieved by reacting the appropriate isocyanate with the corresponding amine under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(benzo[d]thiazol-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(benzo[d]thiazol-2-yl)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(benzo[d]thiazol-2-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-phenylurea
  • 1-(Benzo[d]thiazol-2-yl)-3-phenylurea
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methylphenyl)urea

Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(benzo[d]thiazol-2-yl)phenyl)urea is unique due to the presence of both benzo[d][1,3]dioxole and benzo[d]thiazole moieties, which confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H15N3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(1,3-benzothiazol-2-yl)phenyl]urea

InChI

InChI=1S/C21H15N3O3S/c25-21(23-15-9-10-17-18(11-15)27-12-26-17)22-14-7-5-13(6-8-14)20-24-16-3-1-2-4-19(16)28-20/h1-11H,12H2,(H2,22,23,25)

InChI Key

OQQIFSKQSPJSTF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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